molecular formula C10H8BrNO2 B12548529 3-bromo-3-methylquinoline-2,4(1H,3H)-dione CAS No. 168214-53-7

3-bromo-3-methylquinoline-2,4(1H,3H)-dione

Cat. No.: B12548529
CAS No.: 168214-53-7
M. Wt: 254.08 g/mol
InChI Key: YOXPJYASGSPETG-UHFFFAOYSA-N
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Description

3-bromo-3-methylquinoline-2,4(1H,3H)-dione: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-3-methylquinoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline-2,4(1H,3H)-dione as the core structure.

    Methylation: The methyl group can be introduced using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-3-methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used in substitution reactions.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-3-methylquinoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-3-methylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-3-methylquinoline-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.

    3-methylquinoline-2,4(1H,3H)-dione: Lacks the halogen atom, making it less reactive in certain substitution reactions.

    3-bromoquinoline-2,4(1H,3H)-dione: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

3-bromo-3-methylquinoline-2,4(1H,3H)-dione is unique due to the presence of both bromine and methyl groups, which influence its reactivity and potential applications. The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its biological activity and solubility.

Properties

CAS No.

168214-53-7

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-bromo-3-methyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C10H8BrNO2/c1-10(11)8(13)6-4-2-3-5-7(6)12-9(10)14/h2-5H,1H3,(H,12,14)

InChI Key

YOXPJYASGSPETG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2NC1=O)Br

Origin of Product

United States

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